REACTION_CXSMILES
|
[N:1]([C:4](=[CH:10][C:11]1[CH:12]=[N:13][CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[C:5]([O:7][CH2:8][CH3:9])=[O:6])=[N+]=[N-]>CC1C=CC=CC=1C>[CH2:8]([O:7][C:5]([C:4]1[NH:1][C:12]2=[N:13][CH:14]=[CH:15][C:16]([O:17][CH3:18])=[C:11]2[CH:10]=1)=[O:6])[CH3:9]
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Name
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ethyl-α-azido-β-(4-methoxypyrid-3-yl)-acrylate
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Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(C(=O)OCC)=CC=1C=NC=CC1OC
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under high vacuum
|
Type
|
CUSTOM
|
Details
|
The resultant brown residue was purified on silica gel column
|
Type
|
CUSTOM
|
Details
|
to give 3 as brick red solid
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C1=CC=2C(=NC=CC2OC)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |